3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol is a complex organic compound that features a dioxin ring fused with a benzene ring, an isopropylamino group, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol typically involves multiple steps:
Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of the Propanol Chain: The propanol chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Introduction of the Isopropylamino Group: The isopropylamino group can be added through reductive amination, where an appropriate ketone is reacted with isopropylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the dioxin ring or the isopropylamino group, potentially leading to the formation of simpler amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Simpler amines, alcohols.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of the dioxin ring, the isopropylamino group, and the hydroxyl group, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of an isopropylamino group.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol: Similar structure but with an ethylamino group instead of an isopropylamino group.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of an isopropylamino group.
Uniqueness
The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino group, in particular, may enhance its interaction with certain biological targets or influence its chemical reactivity in unique ways.
Properties
Molecular Formula |
C14H21NO3 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C14H21NO3/c1-10(2)15-12(5-6-16)11-3-4-13-14(9-11)18-8-7-17-13/h3-4,9-10,12,15-16H,5-8H2,1-2H3 |
InChI Key |
IEAYDDQQCNITPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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